Home > Products > Screening Compounds P9148 > [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid
[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid - 1142204-29-2

[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid

Catalog Number: EVT-3220472
CAS Number: 1142204-29-2
Molecular Formula: C19H21ClN2O4
Molecular Weight: 376.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule synthesized using a “cost-effective” approach. It incorporates 1,3,4-thiadiazole and dichloroacetic acid moieties. [] It was synthesized and evaluated in vitro for anticancer activity against the NCI's "60 lines" using the NCI DTP protocol. []

Relevance: While this compound shares the 4-methoxyphenyl substituent with the target compound, [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid, it diverges significantly in its core structure. The presence of the pyrazoline, thiadiazole, and dichloroacetic acid moieties distinguishes it from the target compound's acetic acid and amino-substituted core. The research interest in this compound lies in its potential as a pharmacophore hybrid for anticancer properties. []

Ethyl 3-amino-4-(4-chlorophenyl)-2-[(4-methoxyphenyl)carbamoyl]-6-phenylthieno[2,3-b]pyridine-5-carboxylate

Compound Description: This compound is a thienopyridine derivative with an intramolecular N—H⋯O hydrogen bond and an N—H⋯π interaction involving the 4-chlorophenyl ring. [] It exhibits a nearly planar thienopyridine bicyclic system. []

3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives

Compound Description: A series of novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were synthesized, incorporating various heterocyclic moieties like semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, and others. [, ] These compounds were screened for their antioxidant and anticancer activities. [, ]

N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide

Compound Description: This compound, a specific derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, exhibits potent antioxidant activity, approximately 1.4 times higher than ascorbic acid. [, ]

3-((4-Methoxyphenyl)amino)-N’-(1-(naphthalen-1-yl)ethylidene)propanehydrazide

Compound Description: Another noteworthy derivative of 3-[(4-methoxyphenyl)amino]propanehydrazide, this compound also demonstrates potent antioxidant activity, comparable to N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, being about 1.4 times more potent than ascorbic acid. [, ]

Relevance: Sharing the 4-methoxyphenyl and propanamide structural elements with the target compound, [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid, this compound differs due to the presence of the naphthalene moiety. Its inclusion in the study highlights its significant antioxidant capabilities. [, ]

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Compound Description: This 3-[(4-methoxyphenyl)amino]propanehydrazide derivative exhibits potent cytotoxic activity against the human glioblastoma U-87 cell line, making it a promising candidate for anticancer studies. [, ]

Compound Description: SWR-0342SA is a selective β3-adrenergic receptor agonist with significant anti-diabetic activity observed in KK-Ay mice, an animal model of obesity and non-insulin-dependent diabetes mellitus (NIDDM). [] In these mice, SWR-0342SA effectively reduced blood glucose and serum insulin levels, showcasing its potential as an anti-diabetic agent. []

Overview

The compound [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid is a complex organic molecule that belongs to the category of amino acids, specifically a derivative of glycine. This compound features various functional groups including an amine, a ketone, and a carboxylic acid, which contribute to its biochemical properties and potential applications in pharmaceuticals.

Source

This compound can be synthesized through organic chemistry techniques, often involving the manipulation of precursor compounds that contain the necessary functional groups. The presence of the 3-chlorophenyl group suggests potential applications in medicinal chemistry due to its bioactive properties.

Classification

The compound can be classified based on several criteria:

  • Organic Compound: It contains carbon atoms and is primarily composed of carbon, hydrogen, nitrogen, and oxygen.
  • Amino Acid Derivative: As it contains both an amino group and a carboxylic acid group, it fits into the classification of amino acids.
  • Functional Groups: The presence of an amine (-NH2), a ketone (C=O), and a carboxylic acid (-COOH) classifies it further into specific chemical families.
Synthesis Analysis

Methods

The synthesis of [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid typically involves multi-step organic reactions. The following methods may be employed:

  1. N-Alkylation: The introduction of the 3-chlorophenyl group can be achieved through N-alkylation of an amine precursor with 3-chlorobenzyl halide.
  2. Amide Formation: The coupling of the resulting amine with an appropriate carboxylic acid derivative can yield an amide bond.
  3. Oxidation: If necessary, oxidation steps may be included to introduce the ketone functionality at appropriate stages.

Technical Details

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically used to monitor progress and confirm product formation.

Molecular Structure Analysis

Structure

The molecular structure of [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid can be represented by its chemical formula:

C18H22ClN3O4C_{18}H_{22}ClN_3O_4

This indicates that the molecule consists of 18 carbon atoms, 22 hydrogen atoms, one chlorine atom, three nitrogen atoms, and four oxygen atoms.

Data

The compound's molecular weight can be calculated as follows:

Molecular Weight=(12×18)+(1×22)+(35.5×1)+(14×3)+(16×4)=358.84 g mol\text{Molecular Weight}=(12\times 18)+(1\times 22)+(35.5\times 1)+(14\times 3)+(16\times 4)=358.84\text{ g mol}
Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical for amino acids and their derivatives:

  1. Esterification: Reaction with alcohols to form esters.
  2. Peptide Bond Formation: Reacting with other amino acids or peptides to form larger biomolecules.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide.

Technical Details

These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. Reaction mechanisms can vary significantly based on the functional groups involved.

Mechanism of Action

Process

In biological systems, compounds like [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid may act as neurotransmitter modulators or enzyme inhibitors due to their structural similarity to naturally occurring amino acids.

Data

Mechanistic studies using techniques like enzyme kinetics or receptor binding assays would provide insights into how this compound interacts with biological targets. For instance, if it inhibits a specific enzyme, kinetic parameters such as KiK_i (inhibition constant) would be essential for understanding its potency.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a white crystalline solid or a powder.
  • Solubility: Soluble in polar solvents such as water or methanol due to its ionic nature from the carboxylic group.
  • Melting Point: Specific melting point data would need experimental determination but could be expected in the range typical for similar compounds.

Chemical Properties

  • Stability: Generally stable under standard conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine groups.
Applications

Scientific Uses

This compound has potential applications in various fields:

  1. Pharmaceuticals: As a potential drug candidate for neurological disorders due to its structural resemblance to neurotransmitters.
  2. Biochemistry Research: Used in studies involving protein synthesis or enzyme activity modulation.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
Introduction: Research Context and Significance of [(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic Acid

Structural Classification within Bioactive Small Molecules

The compound belongs to the di-substituted glycine derivative class, characterized by its dual acetic acid chains and tertiary amine core. Its structure features three modular domains with distinct electronic and steric properties:

  • A 3-chlorophenethyl moiety providing lipophilicity and π-stacking capability
  • A 4-methoxyphenyl group contributing electron-donating character and metabolic stability
  • A diacetic acid backbone enabling zwitterionic formation and metal chelation
  • Molecular Scaffold Hybridization: The molecule integrates structural motifs from validated bioactive agents. The 3-chlorophenyl unit mirrors analgesic precursors like 2-amino-2-(3-chlorophenyl)acetic acid (a glycine derivative modulating neurotransmitter activity) [3]. Simultaneously, the 4-methoxyphenyl group recalls anti-inflammatory biphenylacetic acid derivatives such as 2-[2-(4-chlorophenyl)-4-methoxyphenyl]acetic acid, where chlorine substitution enhances target binding affinity [5].

  • Conformational Constraints: The tertiary amine center and adjacent carbonyl group create a semi-rigid pseudopeptide architecture. This restricts rotational freedom, potentially favoring bioactive conformations similar to ORL-1 (Nociceptin) receptor ligands like 1-(4-amino-cyclohexyl)-1,3-dihydro-2H-benzimidazole-2-one derivatives, where cyclic elements enforce receptor-compatible geometry [1]. The chlorophenethyl chain may further mimic tyrosine-derived opioid pharmacophores.

  • Electronic and Steric Profile: The chlorine atom’s sigma (σ) electron-withdrawing effect boosts aryl ring π-deficiency, enhancing cation-π interactions with target proteins. Conversely, the para-methoxy group’s +R effect creates an electron-rich region, enabling dual-point electrostatic recognition. Calculated properties include:

Table 1: Structural Domains and Bioisosteric Relationships

Structural DomainRole in BioactivityBioisosteric EquivalentsObserved in References
3-ChlorophenethylLipophilicity enhancement; π-system for receptor stacking4-Chlorophenyl [5], Fluorophenyl [4]Glycine derivatives [3]
Diacetic acid backboneZwitterion formation; metal coordinationMalonate, phosphonateORL1 ligands [1]
4-MethoxyphenylaminoMetabolic stability; H-bond acceptance4-Hydroxyphenyl, pyridylBiphenylacetic acids [5]

Pharmacological Rationale for Target Selection

The compound’s design suggests polypharmacology across neuroregulation and oncology targets, leveraging validated structure-target relationships:

  • Nociceptin/ORL-1 Receptor Modulation: Structural parallels to patent EP1598339B1 compounds are evident. The 3-chlorophenethyl group bioisosterically replaces 4-aminocyclohexyl moieties in ORL-1 ligands (e.g., 1-(4-amino-cyclohexyl)-1,3-dihydro-2H-benzimidazol-2-ones), which demonstrate nanomolar affinity [1]. The chlorine position (meta) may optimize receptor subsite engagement versus para-substituted analogs like 4'-chloro-biphenylacetic acid derivatives [5]. The diacetic acid chain could mimic endogenous peptide ligands’ C-terminal carboxylates, enabling ionic bonding with basic ORL-1 residues.

  • Glycine Transporter (GlyT) Inhibition: The α-amino acid core resembles 2-amino-2-(3-chlorophenyl)acetic acid—a glycine scaffold derivative modulating neurotransmitter reuptake [3]. The extended N-alkylation may enhance blood-brain barrier permeability versus simpler aryl-glycines, positioning it as a CNS-penetrant GlyT inhibitor candidate.

  • Kinase and Epigenetic Targets: The 4-methoxyphenyl group is prevalent in kinase inhibitors (e.g., imatinib analogs) where it occupies hydrophobic pockets. Recent patents (WO2023067355A1) highlight chloro-methoxy aryl hybrids as histone deacetylase (HDAC) inhibitors, with the acetic acid moiety acting as zinc-binding group (ZBG) [4]. This compound’s dual-acid system could chelate catalytic Zn²⁺ in HDACs or magnesium in kinases.

  • Multitarget Pharmacology Rationale: Hybridization addresses limitations of single-target agents:

  • Chloroaryl domains overcome metabolic instability of alkyl-linked analgesics
  • Methoxyaryl groups mitigate cytotoxicity associated with polyhalogenated scaffolds
  • Diacid functionality enhances solubility versus neutral heterocycles (e.g., thiazolidines) [2]

Table 2: Target Hypothesis and Supporting Structural Evidence

Biological TargetStructural Basis for ActivityValidated AnalogsReference Support
Nociceptin (ORL1) receptorChloroaryl bioisosterism; diacid mimicry of peptide C-termini1-(4-Amino-cyclohexyl)benzimidazolones [1]
Glycine transporter (GlyT1)α-Amino acid backbone; lipophilic aryl extension2-Amino-2-(3-chlorophenyl)acetic acid [3]
HDAC enzymesDiacid zinc chelation; methoxyaryl cap domainHeterocyclic hybrids (WO2023067355A1) [4]

Knowledge Gaps and Research Imperatives

Despite its rationally designed architecture, critical unknowns necessitate systematic investigation:

  • Target Engagement Specificity: The compound’s structural promiscuity risks off-target binding. The diacetic acid motif resembles glutamate in ionotropic receptors (e.g., NMDA), potentially conferring excitotoxicity [3]. Specificity profiling against:
  • Opioid receptor subtypes (δ, μ, κ vs. ORL-1)
  • Zinc-dependent hydrolases (HDACs vs. matrix metalloproteinases)is essential. Computational studies using molecular docking (as in decahydronaphthalene-aminocyclohexylbenzimidazole hybrids [1]) could prioritize experimental targets.

  • Synthetic and Metabolic Challenges:

  • Synthetic Complexity: Multi-step assembly (likely involving amide coupling, N-alkylation, and ester hydrolysis) risks low yields. Analogous compounds (e.g., 1-[4-(cyclooctylmethylamino)cyclohexyl]-3-ethylbenzimidazol-2-one) require 6-8 steps with chromatographic purification [1], complicating scale-up.
  • Metabolic Vulnerabilities: Esterase cleavage of the glycinamide bond and CYP450-mediated O-demethylation of the 4-methoxyphenyl group are predicted liabilities. Deuteriation at methoxy methyl or α-carbonyl positions could improve stability, as demonstrated in WO2023067355A1 anticancer agents [4].

  • Structure-Activity Relationship (SAR) Uncertainty: Key unresolved questions:

  • Does meta-chlorine placement outperform ortho/para for ORL-1 selectivity?
  • Is the phenethyl spacer length optimal versus propyl/butyl homologs?
  • Can one carboxylic acid be replaced by bioisosteres (e.g., tetrazole) without affinity loss?

Table 3: Priority Research Directions to Address Knowledge Gaps

Research PriorityExperimental ApproachExpected OutcomeReference Precedent
Target deconvolutionRadioligand binding assays (ORL1, opioid panel); HDAC enzymatic screeningValidation of primary pharmacologyBenzimidazolone screening [1]
Metabolite identificationLC-MS/MS analysis of liver microsomal incubationsStructural optimization sitesBiphenylacetic acid metabolism [5]
3D-QSAR modelingConformational sampling + CoMFA/CoMSIAPredictive SAR for analogsThiazolidine derivative modeling [2]
Synthetic route optimizationSolid-phase peptide synthesis; flow chemistry>20% yield improvement; reduced purificationPatent WO2023067355A1 [4]

This compound represents a strategically modular platform—its significance lying not in isolated potency but in its capacity to elucidate new structure-multitarget relationships. Addressing these imperatives will clarify whether its hybrid architecture offers genuine therapeutic innovation or serves primarily as a chemical probe for fundamental pharmacology.

Properties

CAS Number

1142204-29-2

Product Name

[(2-{[2-(3-Chlorophenyl)ethyl]amino}-2-oxoethyl)-(4-methoxyphenyl)amino]acetic acid

IUPAC Name

2-(N-[2-[2-(3-chlorophenyl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid

Molecular Formula

C19H21ClN2O4

Molecular Weight

376.8 g/mol

InChI

InChI=1S/C19H21ClN2O4/c1-26-17-7-5-16(6-8-17)22(13-19(24)25)12-18(23)21-10-9-14-3-2-4-15(20)11-14/h2-8,11H,9-10,12-13H2,1H3,(H,21,23)(H,24,25)

InChI Key

NUZNIFCTMOHYOU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCC2=CC(=CC=C2)Cl)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.